

# "1-(10H-Phenothiazin-2-yl)propan-1-one" molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(10H-Phenothiazin-2-yl)propan-1-one

Cat. No.: B015416

[Get Quote](#)

An In-Depth Technical Guide to **1-(10H-Phenothiazin-2-yl)propan-1-one**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

This guide provides a comprehensive technical overview of **1-(10H-Phenothiazin-2-yl)propan-1-one** (CAS: 92-33-1), a key phenothiazine derivative. As a pivotal intermediate and a molecule of interest for its potential bioactivity, understanding its properties is crucial for researchers in medicinal chemistry and pharmacology. This document details the compound's core physicochemical characteristics, provides a robust, field-tested synthesis protocol, outlines its known and potential applications, and establishes a validated analytical methodology for its characterization. The protocols and insights are presented from the perspective of a Senior Application Scientist, emphasizing not just the methodology but the underlying scientific rationale to ensure reproducibility and validation.

## Introduction: The Significance of the Phenothiazine Scaffold

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs.<sup>[1]</sup> First recognized for the revolutionary antipsychotic chlorpromazine, the phenothiazine nucleus has since been exploited for a vast range of

biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] These diverse effects stem from the unique butterfly-shaped, electron-rich structure of the phenothiazine ring, which allows it to interact with a multitude of biological targets, from dopamine receptors to bacterial membranes and even DNA itself.[2][3]

**1-(10H-Phenothiazin-2-yl)propan-1-one**, also known as 2-Propionylphenothiazine, represents a critical node in the synthesis of more complex phenothiazine-based drugs.[4][5] The propionyl group at the C-2 position serves as a versatile chemical handle for further molecular elaboration, while also contributing to the molecule's intrinsic bioactivity. Its structural similarity to compounds like 2-acetylphenothiazine, a known inhibitor of NADPH oxidase 1 (NOX1), suggests that it may also play a role in mitigating oxidative stress, making it a compound of significant interest beyond its role as a synthetic intermediate.[5]

## Core Physicochemical & Molecular Characteristics

A thorough understanding of a compound's physical properties is the foundation of all subsequent experimental work, from reaction setup to formulation. The key characteristics of **1-(10H-Phenothiazin-2-yl)propan-1-one** are summarized below. These values are critical for predicting solubility, designing purification strategies, and ensuring proper storage conditions.

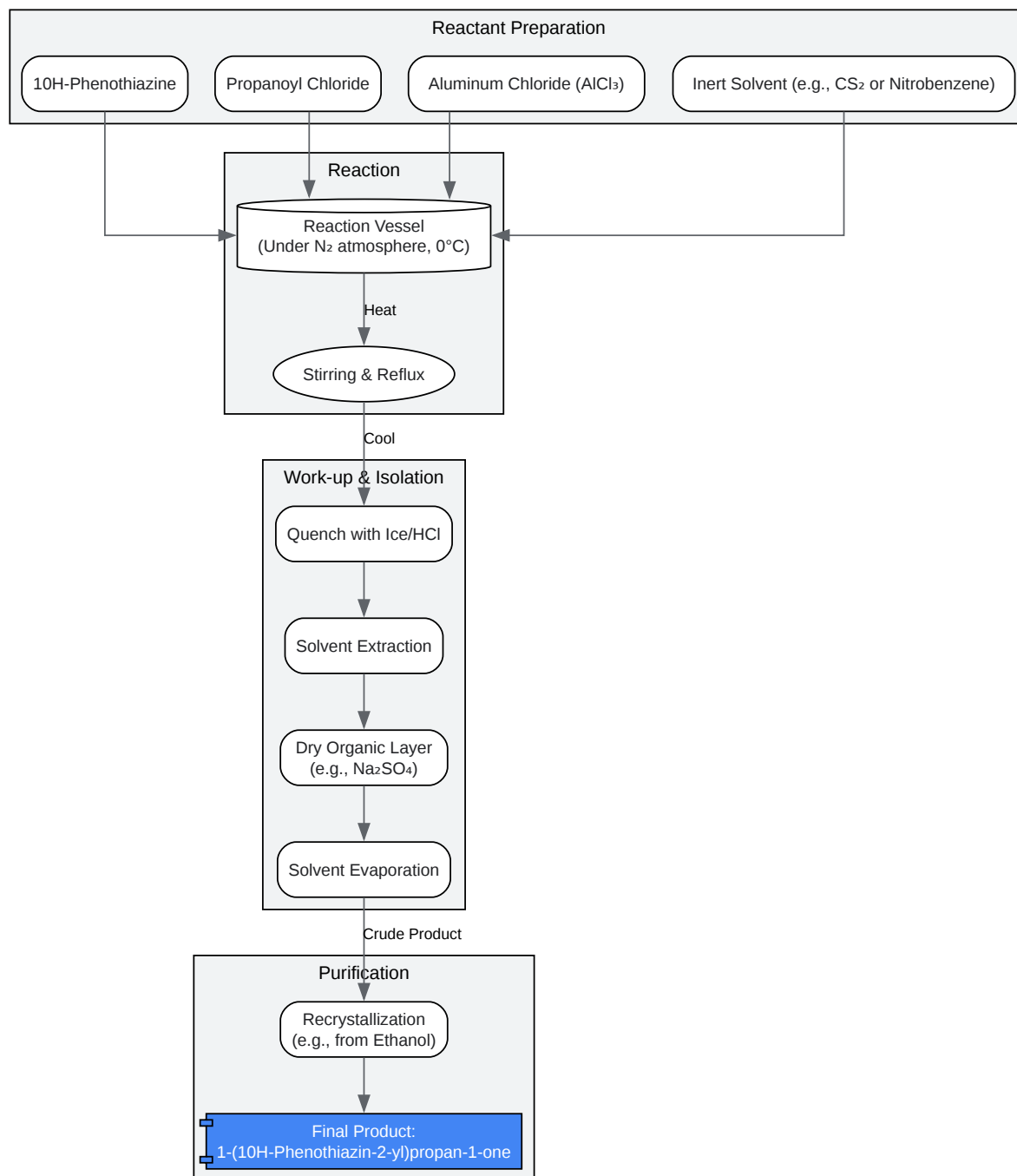
Property	Value	Source(s)
Molecular Formula	C <sub>15</sub> H <sub>13</sub> NOS	[6][7]
Molecular Weight	255.33 g/mol	[4][5]
CAS Number	92-33-1	[4][5][6]
Appearance	Orange to Dark Brown Solid	[4]
Melting Point	170-172 °C	[4]
Boiling Point	462.7 ± 34.0 °C (Predicted)	[4]
Density	1.218 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
Solubility	Slightly soluble in Acetone and Ethyl Acetate	[4]
IUPAC Name	1-(10H-phenothiazin-2-yl)propan-1-one	[7]
Common Synonyms	2-Propionylphenothiazine, Propionyl Phenothiazine	[6][7][8]

## Synthesis and Purification: A Validated Protocol

The synthesis of **1-(10H-Phenothiazin-2-yl)propan-1-one** is most reliably achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution preferentially targets the electron-rich C-2 position of the phenothiazine ring due to the directing effects of the ring's heteroatoms.[5] The following protocol is a self-validating system; successful synthesis will yield a product with the distinct physical and analytical characteristics outlined in this guide.

## Synthesis Workflow Diagram

Figure 1: Synthesis Workflow for 1-(10H-Phenothiazin-2-yl)propan-1-one

[Click to download full resolution via product page](#)

Caption: Synthesis via Friedel-Crafts Acylation.

## Step-by-Step Experimental Protocol

### Materials:

- 10H-Phenothiazine
- Propanoyl chloride (or propionic anhydride)
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- Inert solvent (Carbon disulfide or Nitrobenzene)
- Hydrochloric acid (HCl), concentrated
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethanol (for recrystallization)
- Ice

### Procedure:

- **Catalyst Suspension:** In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride ( $\text{AlCl}_3$ , 1.2 equivalents) in the chosen inert solvent under a nitrogen atmosphere.
  - **Causality:** Anhydrous conditions are critical as  $\text{AlCl}_3$  is a water-sensitive Lewis acid. Its role is to coordinate with the acylating agent, forming a highly electrophilic acylium ion, which is necessary for the reaction to proceed.
- **Acylating Agent Addition:** Cool the suspension to  $0^\circ\text{C}$  in an ice bath. Add propanoyl chloride (1.1 equivalents) dropwise via the dropping funnel. Stir for 15 minutes to allow for the formation of the acylium ion complex.
- **Phenothiazine Addition:** Dissolve 10H-phenothiazine (1.0 equivalent) in the inert solvent and add it slowly to the reaction mixture.

- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Cool the reaction mixture back to 0°C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl.
  - **Causality:** This step hydrolyzes the aluminum complexes and neutralizes any remaining catalyst, terminating the reaction.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate. Combine the organic layers.
- **Washing & Drying:** Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- **Isolation:** Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent like ethanol to obtain the final product as an orange-to-brown crystalline solid.
  - **Validation:** The purity of the final product should be confirmed by measuring its melting point (170-172°C) and by the analytical methods described in Section 5.

## Applications and Biological Activity

**1-(10H-Phenothiazin-2-yl)propan-1-one** is primarily utilized as a chemical intermediate for the synthesis of more complex, pharmacologically active phenothiazine derivatives.<sup>[5]</sup> However, its own biological profile warrants investigation.

A significant finding for the structurally analogous compound, 2-acetylphenothiazine (2-APT), identified it as a potent and selective inhibitor of NADPH oxidase 1 (NOX1).<sup>[5]</sup> NOX1 is a key enzyme responsible for the production of cellular reactive oxygen species (ROS).<sup>[5]</sup> By blocking the generation of superoxide ions, 2-APT demonstrates a clear mechanism for mitigating oxidative stress.<sup>[5]</sup> Given the minor structural difference (ethyl vs. methyl group), it is

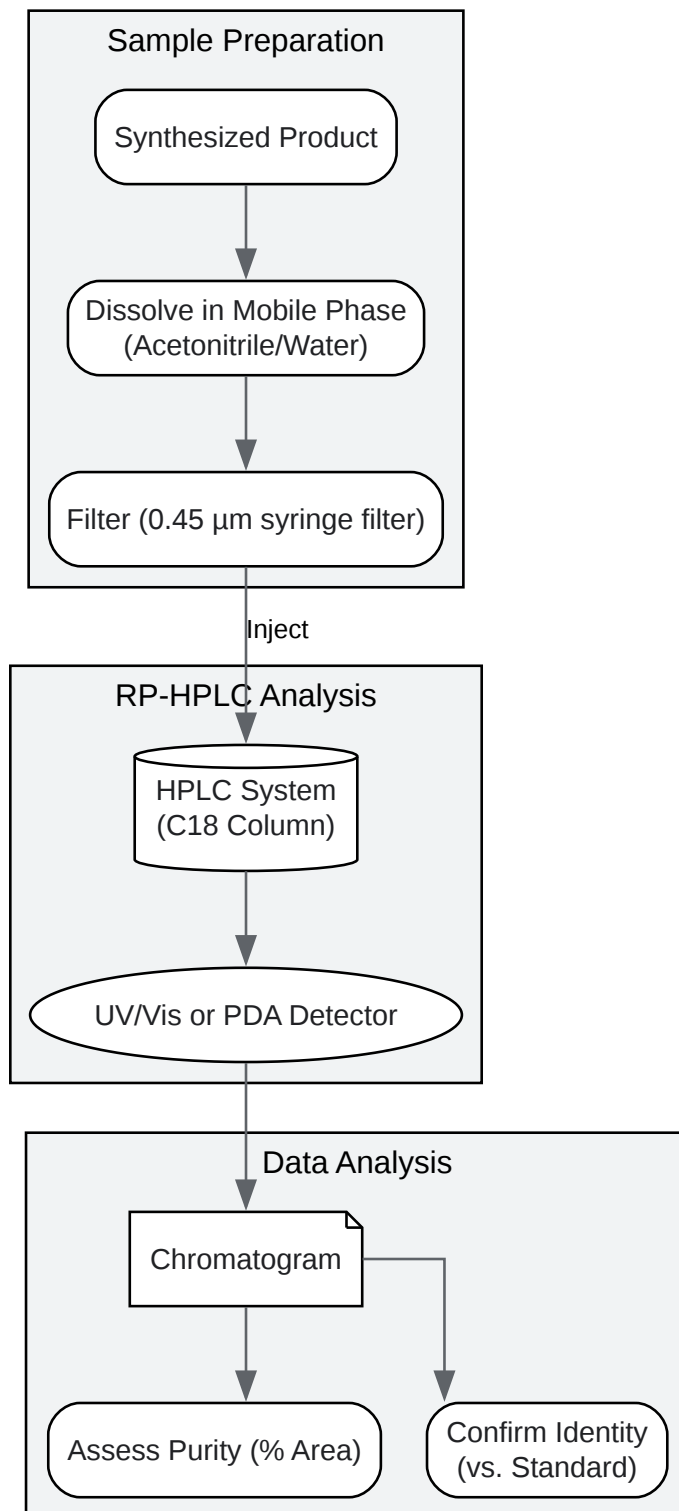
highly probable that **1-(10H-Phenothiazin-2-yl)propan-1-one** exhibits a similar inhibitory profile against NOX1, positioning it as a valuable candidate for research into diseases associated with oxidative stress.

## Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of a synthesized compound and for its quantification in various matrices, such as in pharmacokinetic studies.

## Analytical Workflow Diagram

Figure 2: Analytical Workflow for Compound Characterization



[Click to download full resolution via product page](#)

Caption: HPLC method for purity and identity confirmation.



## Reverse-Phase HPLC (RP-HPLC) Method

This compound is well-suited for analysis by RP-HPLC, which separates compounds based on their hydrophobicity.

- Column: C18, 5  $\mu$ m, 4.6 x 250 mm
- Mobile Phase: A mixture of acetonitrile and water. A typical starting gradient could be 60:40 (Acetonitrile:Water).
- Acid Modifier: Addition of 0.1% phosphoric acid or formic acid to the mobile phase is recommended.
  - Causality: The acid modifier sharpens peaks by preventing the ionization of any residual acidic or basic functional groups on the stationary phase and the analyte, ensuring consistent retention times. Formic acid is preferred for MS-compatible applications.[\[5\]](#)
- Flow Rate: 1.0 mL/min
- Detection: UV detector at 254 nm.
- Validation: The method is validated by injecting a known standard to determine the retention time. Purity is assessed by calculating the peak area percentage of the main component. This method is suitable for monitoring reaction progress, final product purity assessment, and pharmacokinetic sample analysis.[\[5\]](#)

## Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with biologically active compounds.

- GHS Signal Word: Warning[\[5\]](#)
- Hazard Statements:
  - H302: Harmful if swallowed[\[5\]](#)[\[7\]](#)
  - H315: Causes skin irritation[\[5\]](#)[\[7\]](#)

- H319: Causes serious eye irritation[5][7]
- H335: May cause respiratory irritation[5][7]
- Precautions:
  - Work in a well-ventilated fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
  - Avoid inhalation of dust and direct contact with skin and eyes.
- Storage:
  - Store in a tightly sealed container in a cool, dry place.[5]
  - For long-term stability, storage at 2-8°C in a dark place is recommended.[5]

## Conclusion

**1-(10H-Phenothiazin-2-yl)propan-1-one** is a compound of significant utility and potential. As a well-defined synthetic intermediate, it provides a reliable pathway to novel phenothiazine derivatives. The robust synthesis and analytical protocols detailed herein offer researchers a validated framework for their work. Furthermore, its potential as a bioactive agent, particularly as a putative NOX1 inhibitor, opens promising avenues for drug discovery efforts targeting oxidative stress-related pathologies. This guide serves as a foundational resource for scientists aiming to harness the full potential of this versatile phenothiazine derivative.

## References

- Synthesis, Characterization and Anticancer Molecular Docking Studies of Phenothiazine Derivatives – A Green Chemical Approach. (2023). ResearchGate.
- **1-(10H-phenothiazin-2-yl)propan-1-one** | CAS#:92-33-1. (n.d.). Chemsrsc.
- GHS 11 (Rev.11) SDS Word 下载CAS: 92-33-1 Name: **1-(10H-phenothiazin-2-yl)propan-1-one**. (n.d.). XiXisys.
- Derivatives of phenothiazine-10-glyoxylic acids and intermediates in the preparation thereof. (1967). Google Patents.
- 2-Propionylphenothiazine | C15H13NOS | CID 66705. (n.d.). PubChem.

- Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., & Petrus, J. (2012). Recent progress in biological activities of synthesized phenothiazines. *European Journal of Medicinal Chemistry*, 56, 24–38. [Link]
- Motohashi, N., Kawase, M., Saito, S., & Sakagami, H. (2000). Chemical structure of phenothiazines and their biological activity. *Current Drug Targets*, 1(1), 47–58. [Link]
- The continuous flow two-step procedure for the synthesis of a phenothiazine-derived precursor 16. (n.d.). ResearchGate.
- 1-(10H-Phenothiazin-10-yl)propan-2-one | C15H13NOS. (n.d.). PubChem.
- Ghelardini, C., Galeotti, N., Gualtieri, F., Manetti, D., Romanelli, M. N., Scapecchi, S., & Bartolini, A. (1998). Preparation and pharmacological activities of 10-homolupinanoyl-2-R-phenothiazines. *Il Farmaco*, 53(5), 359–368. [Link]
- Synthesis of 2-substituted phenothiazines. (1969). Google Patents.
- Chemical structure of phenothiazines and their biological activity. (n.d.). Institute of Pharmacology, Polish Academy of Sciences.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. if-pan.krakow.pl [if-pan.krakow.pl]
- 4. 1-(10H-phenothiazin-2-yl)propan-1-one , 95% , 92-33-1 - CookeChem [cookechem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-(10H-phenothiazin-2-yl)propan-1-one | CymitQuimica [cymitquimica.com]
- 7. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(10H-phenothiazin-2-yl)propan-1-one | CAS#:92-33-1 | Chemsrcc [chemsrc.com]

- To cite this document: BenchChem. ["1-(10H-Phenothiazin-2-yl)propan-1-one" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b015416#1-10h-phenothiazin-2-yl-propan-1-one-molecular-weight-and-formula\]](https://www.benchchem.com/product/b015416#1-10h-phenothiazin-2-yl-propan-1-one-molecular-weight-and-formula)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)